4,5-Dimethoxy-2-methylsulfonylpyrimidine
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Overview
Description
Preparation Methods
The synthesis of 4,5-dimethoxy-2-(methylsulfonyl)pyrimidine typically involves the oxidation of 2-methylthio-4,5-dimethoxypyrimidine . The process can be carried out using various oxidizing agents, such as hydrogen peroxide, under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, various nucleophiles for substitution, and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for studying biological processes.
Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . For example, in pharmaceuticals, it may inhibit or activate certain enzymes, leading to therapeutic effects . The pathways involved in its mechanism of action are determined by the specific biological context in which it is used .
Comparison with Similar Compounds
4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine can be compared with other similar compounds, such as:
2-Methylsulfonyl-4,6-dimethoxypyrimidine: This compound has similar structural features but differs in the position of the methoxy groups.
4,6-Dimethoxy-2-(methylthio)pyrimidine: This compound has a methylthio group instead of a methylsulfonyl group, leading to different chemical properties and reactivity.
The uniqueness of 4,5-dimethoxy-2-(methylsulfonyl)pyrimidine lies in its specific substitution pattern and the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4,5-dimethoxy-2-methylsulfonylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-12-5-4-8-7(14(3,10)11)9-6(5)13-2/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDAQBOSBKXGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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